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Compound of Interest

Compound Name: Aleglitazar

Cat. No.: B3328504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the pharmacokinetic and pharmacodynamic

properties of Aleglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α and γ

agonist. Developed for the potential treatment of type 2 diabetes mellitus (T2DM) with a focus

on reducing cardiovascular risk, Aleglitazar's journey through clinical trials has provided

valuable insights into the complex interplay of its metabolic and cardiovascular effects. The

development of Aleglitazar was ultimately halted due to a lack of cardiovascular efficacy and

safety concerns in post-acute coronary syndrome (ACS) patients.[1] Nevertheless, the data

amassed from its extensive preclinical and clinical evaluations offer a rich resource for

understanding the therapeutic potential and challenges associated with dual PPARα/γ

agonism.

Core Mechanism of Action: Dual PPARα/γ Agonism
Aleglitazar was rationally designed to act as a balanced agonist for both PPARα and PPARγ

nuclear receptors.[2] These receptors are critical regulators of gene transcription involved in

glucose and lipid metabolism, as well as inflammation.[3]

PPARγ Activation: Primarily expressed in adipose tissue, PPARγ activation enhances insulin

sensitivity, leading to improved glycemic control. This is the mechanism of action for the

thiazolidinedione (TZD) class of drugs.[4]
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PPARα Activation: Primarily found in the liver, heart, and skeletal muscle, PPARα activation

governs lipid metabolism.[5] Its agonism leads to increased high-density lipoprotein

cholesterol (HDL-C) and decreased triglycerides, a mechanism leveraged by the fibrate

class of medications.[4][5]

By simultaneously targeting both receptors, Aleglitazar aimed to provide a synergistic

approach to managing the dyslipidemia and hyperglycemia commonly observed in patients

with T2DM.[6]

Aleglitazar Action

PPAR Receptors

Metabolic Outcomes

Aleglitazar

PPARα

Agonist

PPARγ

Agonist

Improved Lipid Profile
(↓ Triglycerides, ↑ HDL-C)

Improved Glycemic Control
(↑ Insulin Sensitivity)

Click to download full resolution via product page

Figure 1: Aleglitazar's dual agonism on PPARα and PPARγ receptors and subsequent
metabolic effects.

Pharmacokinetics
Studies in healthy male volunteers and patients with T2DM have characterized the absorption,

distribution, metabolism, and excretion of Aleglitazar.

Absorption and Distribution
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Following oral administration, Aleglitazar is rapidly absorbed, with a median time to maximum

plasma concentration (Tmax) of approximately 1.17 hours in the fasted state.[7] Exposure, as

measured by the area under the plasma-concentration-time curve (AUC), increases in a dose-

proportional manner after both single and multiple doses, with no evidence of accumulation.[8]

Metabolism and Excretion
Aleglitazar is extensively metabolized, with only a small fraction of the parent compound

excreted unchanged (1.8% in feces, 0.3% in urine).[2] The primary route of elimination is

through feces (approximately 66%), with a smaller portion recovered in urine (approximately

28%).[2] The two main metabolites are M1 and M6, which together account for almost all of the

excreted drug-related material.[2] The cytochrome P450 enzyme CYP2C8 is involved in its

metabolism.[9]

Drug-Drug Interactions
A significant pharmacokinetic interaction was identified with clopidogrel, a moderate inhibitor of

CYP2C8.[9] Concomitant administration of clopidogrel resulted in a 16.4% lower apparent

clearance of Aleglitazar, leading to higher drug exposure.[7][9] This interaction was found to

modify the pharmacodynamic response, with patients on clopidogrel showing a greater

reduction in HbA1c but also a more pronounced decrease in hemoglobin and increase in

serum creatinine.[9] Coadministration with warfarin, however, did not significantly alter the

pharmacodynamic effects of warfarin.[10]

Summary of Pharmacokinetic Parameters
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Parameter Value Study Population Citation

Median Tmax ~1.17 hours (fasted)
Healthy Volunteers /

T2DM Patients
[7]

Excretion Route
Predominantly Feces

(~66%)

Healthy Male

Volunteers
[2]

Urine (~28%)
Healthy Male

Volunteers
[2]

Unchanged Drug in

Excreta

~1.8% (Feces), ~0.3%

(Urine)

Healthy Male

Volunteers
[2]

Major Metabolites M1 and M6
Healthy Male

Volunteers
[2]

Mean AUC0–24 (150

µg dose)

142.2 ng·h/mL

(without clopidogrel)

T2DM Patients with

ACS
[7][9]

174.7 ng·h/mL (with

clopidogrel)

T2DM Patients with

ACS
[7][9]

Experimental Protocol: Phase I Metabolism and
Excretion Study
A representative protocol for determining the metabolic profile and excretion routes is based on

the Phase I study in healthy male volunteers.[2]

Study Design: Non-randomized, open-label, single-center, single-dose study.

Participants: Six healthy male subjects (mean age 48 years).

Intervention: A single oral dose of 300 μg of [14C]-radiolabeled Aleglitazar.

Sample Collection:

Blood: Venous blood samples were collected at predefined time points to determine

plasma concentrations of Aleglitazar and its metabolites and for total radioactivity

counting.
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Urine and Feces: Total urine and feces were collected for up to 15 days post-dose to

measure total radioactivity.

Analysis:

Radioactivity in plasma, urine, and feces was measured using liquid scintillation counting.

Plasma, urine, and fecal extracts were profiled for metabolites using high-performance

liquid chromatography (HPLC) with radiometric detection.

Structural identification of metabolites was performed using mass spectrometry (MS).

Endpoints:

Primary: Characterization of the metabolic profile, determination of routes and rates of

elimination.

Secondary: Assessment of safety and tolerability.
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Figure 2: Workflow for a Phase I study investigating the metabolism and excretion of
Aleglitazar.

Pharmacodynamics
The pharmacodynamic effects of Aleglitazar reflect its dual agonism, resulting in

improvements in both glycemic control and lipid profiles.

Efficacy in Glycemic Control

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b3328504?utm_src=pdf-body-img
https://www.benchchem.com/product/b3328504?utm_src=pdf-body
https://www.benchchem.com/product/b3328504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3328504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pooled analysis from three Phase III trials demonstrated that Aleglitazar (150 µ g/day )

produced statistically significant reductions in HbA1c concentrations compared to placebo at 26

weeks.[1] The drug also improved insulin resistance, as measured by the homeostatic model

assessment of insulin resistance (HOMA-IR).[1] These effects were observed both as

monotherapy and as an add-on to metformin or a sulphonylurea.[1]

Efficacy in Lipid Management
Consistent with its PPARα agonism, Aleglitazar demonstrated beneficial changes in lipid

profiles.[1][5] Treatment was associated with reductions in triglycerides and increases in HDL-

C.[5][11] It also showed an ability to decrease apolipoprotein B levels compared to placebo.[11]

Summary of Pharmacodynamic Efficacy
Parameter

Aleglitazar
(150 µ g/day )

Placebo Study Citation

Change in

HbA1c

Statistically

significant

reduction

- Pooled Phase III [1]

Change in

HOMA-IR

Beneficial

change
- Pooled Phase III [1]

Change in

Triglycerides

Significant

reduction
- Meta-analysis [11]

Change in HDL-

C

Significant

improvement
- Meta-analysis [11]

Change in

Fasting Plasma

Glucose

Significant

decrease
- Meta-analysis [11]

Change in

Apolipoprotein B

Significant

decrease
- Meta-analysis [11]

Safety and Tolerability
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Despite its efficacy in improving metabolic markers, the clinical development of Aleglitazar was

terminated due to an unfavorable safety profile observed in the AleCardio trial.[12] The trial,

which studied patients with T2DM and recent ACS, was stopped early due to futility for the

primary efficacy endpoint and an increase in serious adverse events.[7][12]

Key safety concerns associated with Aleglitazar treatment included:

Heart Failure: An increased incidence of hospitalization for heart failure.[12]

Renal Dysfunction: A significant increase in serum creatinine levels and a decrease in

estimated glomerular filtration rate (eGFR).[11][12]

Gastrointestinal Hemorrhage: An increased rate of GI bleeding events.[12]

Bone Fractures: A higher incidence of bone fractures.[7][11]

Weight Gain: A notable increase in body weight (+1.37 kg with Aleglitazar vs. -0.53 kg with

placebo in one analysis).[1][11]

Hypoglycemia: More frequent reporting of hypoglycemia, particularly when used with other

antidiabetic medications.[1][11]

Summary of Key Safety Outcomes (AleCardio Trial)
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Adverse Event
Aleglitazar
Group

Placebo Group P-value Citation

Heart Failure 3.4% 2.8% 0.14 [12]

Gastrointestinal

Hemorrhages
2.4% 1.7% 0.03 [12]

Renal

Dysfunction
7.4% 2.7% <0.001 [12]

Primary Efficacy

Endpoint
9.5% 10.0% 0.57 [12]

Cardiovascular

death, nonfatal

myocardial

infarction, or

nonfatal stroke.

Experimental Protocol: Phase III Cardiovascular
Outcomes Trial (AleCardio)
The AleCardio trial protocol provides a framework for assessing the long-term efficacy and

safety of a metabolic agent in a high-risk population.[3][12]

Study Design: Phase III, multicenter, randomized, double-blind, placebo-controlled trial.

Participants: 7,226 patients with T2DM who were hospitalized for a recent acute coronary

syndrome (ACS).[3][7][12]

Inclusion Criteria: Hospitalization for ACS (myocardial infarction or unstable angina) with

established or newly diagnosed T2DM.[7]

Exclusion Criteria: Symptomatic heart failure, severe peripheral edema, or eGFR < 45

mL/min/1.73 m2.[7]

Intervention: Patients were randomized 1:1 to receive either Aleglitazar 150 µg daily or a

matching placebo, in addition to standard medical therapy.[3][12]
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Primary Efficacy Endpoint: Time to the first event of a composite of cardiovascular death,

nonfatal myocardial infarction, or nonfatal stroke.[3][12]

Principal Safety Endpoints: Hospitalization due to heart failure and changes in renal function.

[3][12]

Duration: Planned to continue until patients were followed for at least 2.5 years and 950

primary endpoint events were adjudicated. The trial was terminated early after a median

follow-up of 104 weeks.[12]
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Figure 3: Simplified signaling pathway of Aleglitazar via PPAR activation.
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Conclusion
Aleglitazar is a potent, balanced dual PPARα/γ agonist that effectively improves glycemic

control and dyslipidemia in patients with type 2 diabetes. Its pharmacokinetic profile is

characterized by rapid absorption and extensive metabolism, with a notable interaction with the

CYP2C8 inhibitor clopidogrel. While demonstrating clear pharmacodynamic efficacy on

surrogate metabolic markers, the drug failed to translate these benefits into a reduction in

cardiovascular events in a high-risk population. Furthermore, significant safety concerns,

including heart failure, renal dysfunction, and bone fractures, ultimately led to the cessation of

its development. The comprehensive data from the Aleglitazar clinical trial program

underscore the challenges of targeting the PPAR pathways for cardiovascular risk reduction

and highlight the critical importance of large-scale, long-term safety and outcomes studies for

novel metabolic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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